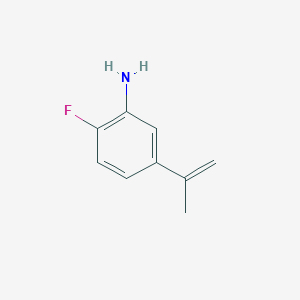
2-Fluoro-5-prop-1-en-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-prop-1-en-2-ylaniline is an organic compound characterized by a fluorine atom and a propenyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-prop-1-en-2-ylaniline typically involves the following steps:
Nitration: Aniline is nitrated to produce 2-fluoroaniline.
Alkylation: The 2-fluoroaniline undergoes alkylation with propenyl bromide to introduce the prop-1-en-2-yl group.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-prop-1-en-2-ylaniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases.
Major Products Formed:
Oxidation: 2-Fluoro-5-prop-1-en-2-ynitrobenzene
Reduction: 2-Fluoro-5-prop-1-en-2-aminobenzene
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Fluoro-5-prop-1-en-2-ylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe in biological imaging studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Fluoro-5-prop-1-en-2-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Fluoroaniline: Similar structure but lacks the prop-1-en-2-yl group.
4-Fluoro-2-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the fluorine atom.
2-Fluoro-5-(prop-1-en-2-yl)aniline: Similar structure but with a different position of the prop-1-en-2-yl group.
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
2-fluoro-5-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C9H10FN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1,11H2,2H3 |
Clave InChI |
ZHHPMYMFTDCCCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC(=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















